molecular formula C22H21N3O2 B2404486 N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 1904236-62-9

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2404486
CAS No.: 1904236-62-9
M. Wt: 359.429
InChI Key: PPGUHXKECPLRMZ-UHFFFAOYSA-N
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Description

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a sophisticated chemical hybrid scaffold designed for drug discovery and pharmacological research, particularly in oncology. This compound integrates three privileged structural motifs in medicinal chemistry: a pyrrolidine ring, a diphenylcarbamide group, and a pyridinyl ether linkage. The saturated pyrrolidine ring provides a three-dimensional, sp3-hybridized structure that enhances molecular complexity and improves physicochemical properties, such as aqueous solubility, compared to flat aromatic systems . The pyridine ring is a nitrogen-containing heterocycle extensively used in drug design that improves biochemical potency, metabolic stability, and cellular permeability . This molecular architecture is strategically designed to mimic the structure of known bioactive compounds. Structurally related N-phenyl-pyridine-2-carboxamide derivatives have been identified as potent modulators of the PD-1/PD-L1 protein-protein interaction, a critical immune checkpoint pathway in cancer immunotherapy . Furthermore, hybrid scaffolds featuring pyridine-oxyphenyl and carboxamide groups, similar to the one in this compound, have shown potent activity as type II c-Met inhibitors, suppressing cancer cell proliferation, migration, and colony formation in cellular assays . The presence of the pyrrolidine core, a feature in many FDA-approved drugs, contributes to stereochemical diversity and allows for extensive exploration of pharmacophore space, which is crucial for interacting with enantioselective biological targets like kinases and other regulatory proteins . This compound is intended for research applications including but not limited to: screening as a potential immune-oncology agent, investigating kinase signaling pathways, and serving as a key synthetic intermediate for further structure-activity relationship (SAR) studies. It is supplied as a For Research Use Only (RUO) product, strictly for laboratory research applications and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-diphenyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(24-16-14-20(17-24)27-21-13-7-8-15-23-21)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20H,14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUHXKECPLRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenyl and pyridin-2-yloxy groups. One common method involves the reaction of a pyrrolidine derivative with diphenylamine and pyridin-2-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its therapeutic potential in treating various diseases, particularly cancer and infectious diseases.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. A study demonstrated that certain modifications enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival.
  • Antimicrobial Properties : The compound has shown promise against bacterial strains, suggesting potential applications in developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for survival .

Biological Research

The compound serves as a valuable tool in biological studies, particularly in understanding receptor interactions and signaling pathways.

Applications:

  • Receptor Modulation : this compound has been studied for its role as a modulator of G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes. By influencing receptor activity, it can help elucidate the mechanisms underlying various diseases .
  • Drug Discovery : As a lead compound, it aids in the development of new drugs targeting specific biological pathways. Its ability to interact selectively with certain receptors makes it a candidate for further optimization in drug design .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalysts to enhance yield and purity.

Synthesis Overview:

StepReaction TypeKey ReagentsConditions
1CouplingPyrrolidine + Diphenyl CompoundToluene, Heat
2FunctionalizationPyridin-2-yloxy Group AdditionIodine Catalyst
3PurificationCrystallizationEthanol

This compound is also explored for its utility in synthesizing nanomaterials, where its unique properties can contribute to the development of advanced materials used in electronics and photonics .

Mechanism of Action

The mechanism of action of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Synthesis Highlights
This compound Diphenyl, pyridin-2-yloxy ~379.44 (calculated) High lipophilicity due to aromatic groups; potential for π-π stacking Not explicitly reported (extrapolated: possible kinase or receptor modulation) Likely involves nucleophilic substitution or coupling reactions (similar to )
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Chlorophenyl 198.65 Hydrogen-bonded chains in crystal structure; moderate solubility General medicinal properties (unspecified) Silica column chromatography; crystallization
N-((Tetrahydrofuran-3-yl)methyl)pyrrolidine-1-carboxamide Tetrahydrofuran-methyl 200.24 (calculated) Enhanced solubility due to oxygen-rich substituent Ethionamide boosting (EthR inhibition) Hydrogenation with Pd/C catalyst
2-(1-(2-Methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)-N-((S)-1-phenylethyl)pyrrolidine-1-carboxamide Imidazo-pyridin, methoxyphenyl, phenylethyl ~457.54 (calculated) Steric bulk from imidazo-pyridin group; chiral center Tested for biological activity (unspecified) Reversed-phase HPLC purification
N-(Pyridazin-3-yl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Pyridazinyl, trifluoromethyl-pyridinyloxy ~488.40 (calculated) Piperidine core; strong electron-withdrawing groups Not reported (structural analog for solubility studies) Not detailed in evidence

Substituent Effects and Pharmacological Implications

  • Hydrogen Bonding : Unlike N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, which forms intermolecular N–H⋯O hydrogen bonds , the target compound’s diphenyl groups may prioritize hydrophobic interactions over hydrogen bonding, altering solid-state packing and bioavailability.

Biological Activity

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with diphenyl and pyridin-2-yloxy groups. This specific arrangement of functional groups is believed to confer distinct pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

This compound has been investigated for its potential effects in several biological contexts, particularly in cancer therapy, antibacterial activity, and neuroprotection.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines. A notable study reported that derivatives of similar compounds exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Compound Cell Line IC50 (µM) Mechanism
This compoundFaDu (hypopharyngeal)15Induces apoptosis
Reference Drug (Bleomycin)FaDu20DNA damage

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

3. Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to this compound have shown promise in inhibiting cholinesterase activity, which is crucial for the management of conditions like Alzheimer's disease. Studies suggest that these compounds can improve cognitive function by enhancing neurotransmitter availability in synaptic clefts .

Case Studies

Several case studies illustrate the compound's efficacy across different biological systems:

  • Case Study 1: Cancer Cell Lines
    A study investigated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, particularly in breast and lung cancer models.
  • Case Study 2: Antimicrobial Activity
    Another study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties comparable to existing antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyridine or diphenyl groups can significantly influence its potency and selectivity for specific biological targets.

Modification Effect on Activity
Addition of methyl group on pyridineIncreased cytotoxicity
Substitution on diphenyl ringEnhanced antibacterial activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide and related pyrrolidine-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrrolidine intermediates and substituted phenyl/pyridyl groups. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination can introduce the pyridin-2-yloxy moiety. Catalytic systems like palladium complexes (e.g., Pd(OAc)₂ with XPhos ligands) are often used for cross-coupling steps . Post-synthetic purification via column chromatography or recrystallization ensures compound integrity. Challenges include optimizing reaction conditions (temperature, solvent) to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic proton splitting patterns distinguish pyridyl and phenyl groups.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves 3D conformation and hydrogen-bonding networks. Software like SHELX (e.g., SHELXL for refinement) is standard for crystallographic analysis .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What preliminary pharmacological screening approaches are recommended for this compound?

  • Methodological Answer : Initial in vitro assays include:

  • Binding Affinity Studies : Radioligand displacement assays (e.g., using tritiated ligands) to assess receptor/kinase interactions.
  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assays) to determine IC₅₀ values .
  • Cytotoxicity Profiling : MTT assays on cell lines to evaluate baseline toxicity.

Q. What safety protocols are essential for handling pyrrolidine-carboxamide derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent degradation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Re-refinement of XRD Data : Use iterative SHELXL cycles with adjusted thermal parameters or occupancy factors to account for disorder .
  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond lengths/angles to identify modeling inaccuracies.
  • Twinned Crystals : Apply twin-law corrections in software like PLATON if crystal twinning is suspected .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridyl ring to enhance binding affinity. Replace phenyl groups with heteroaromatic rings (e.g., pyrazine) for improved solubility .
  • Stereochemical Tuning : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) to assess enantioselective activity .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What experimental designs are effective for evaluating in vivo efficacy in disease models?

  • Methodological Answer :

  • Xenograft Models : Implant human tumor cells (e.g., gastric carcinoma GTL-16) in immunodeficient mice. Administer the compound orally (10–30 mg/kg) and monitor tumor volume via caliper measurements .
  • Pharmacokinetic (PK) Profiling : Collect plasma samples at intervals for LC-MS/MS analysis to calculate bioavailability (AUC) and half-life.
  • Biomarker Validation : Measure downstream targets (e.g., phosphorylated Met kinase) via Western blotting .

Q. How can solubility and stability challenges be addressed during formulation?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : React with HCl or citric acid to generate stable salts.
  • Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, analyzing degradation via HPLC .

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